Firpic

Vue d'ensemble

Description

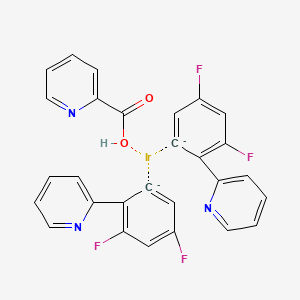

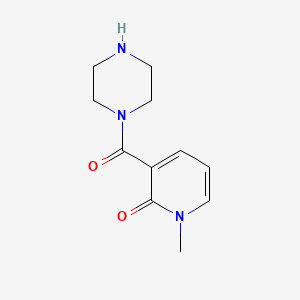

FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .

Synthesis Analysis

The synthesis of this compound involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .Molecular Structure Analysis

This compound is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of this compound have been fully investigated by density functional theory and time-dependent density functional theory .Chemical Reactions Analysis

This compound degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, this compound-based, OLED is operated and aged .Physical and Chemical Properties Analysis

This compound has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Firpic est largement étudié pour son application dans les OLED. C'est un émetteur phosphorescent bleu archétypal, apprécié pour son émission bleu ciel, son haut rendement d'émission et ses niveaux d'énergie appropriés . La capacité du composé à émettre de la lumière lors de l'excitation électrique en fait un candidat de choix pour une utilisation dans les technologies d'affichage et d'éclairage. Les chercheurs se concentrent sur la modification des ligands chélatants de this compound pour contrôler la couleur d'émission et les propriétés photophysiques, l'adaptant à des applications de dispositifs spécifiques .

Réglage des propriétés photophysiques

Les structures géométriques et les propriétés optiques de this compound peuvent être ajustées pour des performances améliorées. La substitution de la diméthylamine au ligand de l'acide picolinique, par exemple, étend la délocalisation des électrons π, augmente les niveaux d'énergie HOMO et améliore l'injection et le transfert des trous. Cette modification est cruciale pour le développement de matériaux aux propriétés électroniques adaptées aux applications optoélectroniques avancées .

Études de phosphorescence

This compound sert de composé modèle pour l'étude de la phosphorescence dans les matériaux de métaux de transition. Son rendement quantique élevé et la participation du transfert de charge métal-ligand (MLCT) dans ses spectres phosphorescentes en font un excellent sujet pour comprendre les mécanismes sous-jacents à l'émission de phosphorescence bleue à haut rendement .

Injection et transport de porteurs

Dans le contexte de l'injection et du transport de porteurs dans les OLED, les dispositifs dopés au this compound sont étudiés pour comprendre leurs performances. Le rôle du composé dans la facilitation du mouvement des porteurs dans la structure du dispositif est essentiel pour le développement d'OLED efficaces et durables .

Optimisation des niveaux d'énergie

Les niveaux d'énergie de this compound sont adaptés à l'intégration dans des architectures de dispositifs multicouches. Les chercheurs exploitent ces niveaux pour optimiser l'équilibre entre l'injection d'électrons et de trous, ce qui est primordial pour atteindre un rendement et une longévité élevés du dispositif .

Amélioration de l'électroluminescence

Le potentiel du composé pour améliorer l'électroluminescence est exploré en l'incorporant dans diverses configurations de dispositifs. La forte émission bleue de this compound est exploitée pour améliorer la qualité visuelle et la luminosité des écrans OLED .

Modélisation théorique

This compound fait également l'objet d'études théoriques visant à prédire son comportement dans différents environnements. Des méthodes de calcul comme la théorie de la fonctionnelle de la densité aident à comprendre sa structure électronique et à prédire son aptitude à diverses applications .

Synthèse et caractérisation structurale

Enfin, la synthèse et la caractérisation structurale de this compound fournissent des informations sur son comportement chimique et sa stabilité. Ces études sont essentielles pour concevoir de nouveaux composés aux propriétés améliorées pour les applications technologiques futures .

Mécanisme D'action

Target of Action

Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), also known as Firpic, is primarily targeted for use in organic light-emitting diodes (OLEDs) . Its primary role is to serve as a phosphorescent dopant material .

Mode of Action

This compound interacts with its targets by emitting light when electrically stimulated . This is due to its high emission efficiency and suitable energy levels . The compound’s attractive sky-blue emission makes it particularly useful in the context of OLEDs .

Biochemical Pathways

The key biochemical pathway involved in this compound’s action is the process of electroluminescence . When an electric current is applied, this compound emits light, a process that is central to the functioning of OLEDs . The energy transfer from the host to this compound is considered to be the same .

Pharmacokinetics

For instance, its high emission efficiency and suitable energy levels contribute to its overall effectiveness .

Result of Action

The result of this compound’s action is the emission of sky-blue light when used in OLEDs . This light emission is the result of electroluminescence, a process that occurs when this compound is electrically stimulated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the understanding of photophysical and electrochemical processes are only broadly understood mainly because of the different environment in which these properties are measured, i.e., isolated molecules in solvent vs. device . Furthermore, strategic modification of the ancillary ligand, especially by substitution of electron-donating groups at the para position of the pyridyl N atom or extension of the p-electron delocalization, is an effective and easy way to enhance the photochemical stability of this compound .

Safety and Hazards

FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Firpic plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. This compound interacts with various biomolecules through metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) mechanisms. These interactions are crucial for its phosphorescent properties, which are utilized in OLEDs .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level through MLCT and LMCT processes, which facilitate its phosphorescent properties. These interactions are essential for its function in OLEDs and other optoelectronic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its phosphorescent properties. Long-term exposure to this compound can result in changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxic effects, while higher doses can lead to adverse effects. Threshold effects are observed at specific dosages, where the impact of this compound on cellular function becomes more pronounced. Toxicity studies have shown that high doses of this compound can lead to significant cellular damage and alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s role in these pathways is crucial for its phosphorescent properties and overall function in optoelectronic applications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments. This compound’s distribution is essential for its function, as it needs to be localized in specific areas to exert its phosphorescent properties .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound is localized in specific compartments or organelles, where it can exert its activity and function. This compound’s localization is crucial for its role in optoelectronic applications, as it needs to be in the right place to exhibit its phosphorescent properties .

Propriétés

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17F4IrN3O2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376367-93-0 | |

| Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)

![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)